Vivianite

Descripción

Historical Context of Vivianite Scientific Inquiry

The scientific investigation of this compound has a history dating back to the early 19th century. The mineral was first described in 1817 by Abraham Gottlob Werner, who named it in honor of John Henry Vivian, a British mineralogist and politician who discovered the mineral in Cornwall, England. geologyscience.commindat.orggeminlogical.co.ukwikipedia.orgucl.ac.ukuab.cat Early scientific inquiry focused on identifying and characterizing this new mineral, establishing its chemical composition and crystal structure. geologyscience.commindat.orgjst.go.jp Initial studies recognized its occurrence in various geological settings, including association with organic matter and iron ore deposits. geologyscience.comchromagems.com Beyond its mineralogical description, this compound also held historical significance as a pigment, valued for its deep blue color in art, although its use diminished due to its sensitivity to light and air. geologyscience.comucl.ac.ukchromagems.com Archaeological discoveries of this compound in contexts such as ancient burial sites and on artifacts have provided insights into past environmental conditions and material culture. geminlogical.co.ukucl.ac.ukuab.catgeologyin.comresearchgate.net

Scope and Relevance of this compound Research within Geochemistry and Materials Science

This compound research holds considerable scope and relevance within both geochemistry and materials science.

In geochemistry, this compound is a key mineral for understanding phosphorus and iron cycling in various environments, particularly in waterlogged soils and aquatic sediments. researchgate.netchromagems.comcopernicus.orgresearchgate.net Its formation is closely tied to the interaction of iron and phosphate (B84403) compounds, often in the presence of decaying organic matter and under anoxic conditions. researchgate.netchromagems.comcopernicus.orgresearchgate.net Studies investigate the processes governing its formation, including the role of microbial activity, which can significantly influence the availability of Fe²⁺ and phosphate ions. researchgate.netresearchgate.netcopernicus.orgresearchgate.net this compound's presence and characteristics serve as indicators of past environmental conditions, such as oxygen levels, pH, and nutrient availability, making it a valuable tool for reconstructing paleoclimate and ecological changes. researchgate.netgeologyin.com Research also explores the factors controlling this compound occurrence, such as the ratio of total sulfur to reactive iron, which can inhibit this compound formation when sulfur is abundant. researchgate.netufz.deplos.org Furthermore, this compound's role in the long-term retention and burial of phosphorus in sediments is a critical area of study, particularly in the context of eutrophication and lake restoration efforts. researchgate.netcopernicus.orgresearchgate.netufz.de

In materials science, this compound and its synthetic analogues are being investigated for potential applications due to their iron phosphate composition. Research explores the nucleation, growth, and transformation phenomena of this compound, which are relevant to the synthesis of iron-phosphate materials with tailored properties. fu-berlin.de Studies delve into its crystal structure and how variations in composition, such as the substitution of other divalent cations like manganese and magnesium or anions like arsenate, affect its structural and chemical properties. jst.go.jpresearchgate.netcopernicus.orggeochemicalperspectivesletters.org The potential for incorporating arsenic into the this compound structure is being studied for its implications in arsenic sequestration in contaminated environments. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org this compound is also being explored as a potential raw material for phosphorus fertilizers, synthetic components for lithium batteries, and materials for photocatalytic CO₂ reduction, highlighting its emerging relevance in sustainable technologies and resource recovery. mdpi.comrsc.orgscielo.br Research findings indicate that while pure this compound can act as a slow-release phosphorus source, its efficiency as a fertilizer can be improved by mixing it with more soluble phosphorus fertilizers. mdpi.com

The crystal structure of this compound is monoclinic, belonging to the space group C2/m. mindat.orgjst.go.jpresearchgate.net Detailed crystallographic studies have refined its unit cell parameters and provided insights into the arrangement of iron octahedra and phosphate tetrahedra within the structure. jst.go.jpresearchgate.net

Here is a table summarizing some key crystallographic data for this compound:

| Property | Value | Source |

| Crystal System | Monoclinic | mindat.orgresearchgate.net |

| Space Group | C2/m | mindat.orgjst.go.jpresearchgate.net |

| Unit Cell a | ~10.09 - 10.15 Å | mindat.orgjst.go.jpresearchgate.netrruff.info |

| Unit Cell b | ~13.43 - 13.44 Å | mindat.orgjst.go.jpresearchgate.netrruff.info |

| Unit Cell c | ~4.70 - 4.72 Å | mindat.orgjst.go.jpresearchgate.netrruff.info |

| Beta Angle (β) | ~104.27 - 104.69° | mindat.orgjst.go.jpresearchgate.netrruff.info |

| Volume | ~619 - 620 ų | mindat.orgjst.go.jpresearchgate.netrruff.info |

| Z | 2 or 4 (depending on unit cell choice) | mindat.orgjst.go.jp |

Note: Slight variations in unit cell parameters may exist between different studies due to variations in sample composition or measurement techniques.

Research findings on this compound formation in sediments highlight the complexity of the process. While equilibrium calculations might suggest supersaturation, the actual formation and distribution of this compound can be influenced by factors such as microbial activity and the spatial heterogeneity of the sediment matrix. researchgate.netcopernicus.orgresearchgate.net Studies utilizing techniques like Mössbauer spectroscopy and X-ray absorption spectroscopy have provided valuable data on the transformation of iron phases and the incorporation of phosphorus during this compound formation in natural settings. rsc.orggoldschmidt.info

Below is a table outlining some research findings related to this compound occurrence and formation conditions:

| Environment Type | Associated Conditions | Key Findings | Source |

| Waterlogged soils and aquatic sediments | Anoxic, iron-rich, presence of organic matter, low sulfide (B99878) levels, pH 6-9 | Regularly occurs in association with organic remains; biogenic product of metal-reducing bacteria; formation influenced by sulfide production rate. | researchgate.netresearchgate.netcopernicus.orgresearchgate.net |

| Eutrophic lakes | High organic matter burden, potential for high sulfide release | This compound formation can be limited by the formation of iron sulfides; iron supplementation can stimulate formation. | researchgate.netresearchgate.netufz.deplos.org |

| Coastal marine sediments | Anaerobic oxidation of methane (B114726) with iron | This compound authigenesis coupled to this process; significant for phosphorus burial. | researchgate.net |

| Archaeological contexts | Rich in iron, phosphate, and water; poor in sulfides and oxygen; stable pH 5.5-8.5 | Can form on bones and artifacts; provides insights into ancient preservation conditions and pollution levels. | geminlogical.co.ukuab.catgeologyin.comresearchgate.net |

| Wastewater treatment plants | Anaerobic fermentation processes, presence of reducing bacteria, high phosphorus concentration | Formation can occur during phosphorus removal; potential for scaling; addition of iron sources can enhance formation. | scielo.braccesswater.org |

The study of this compound continues to be a dynamic field, contributing to our understanding of fundamental Earth processes and offering potential solutions for environmental and resource challenges.

Structure

2D Structure

Propiedades

Número CAS |

14567-67-0 |

|---|---|

Fórmula molecular |

Fe3H14O12P2+6 |

Peso molecular |

435.59 g/mol |

Nombre IUPAC |

iron(2+);phosphoric acid;tetrahydrate |

InChI |

InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;; |

Clave InChI |

XUGKISOGTYVYEG-UHFFFAOYSA-N |

SMILES canónico |

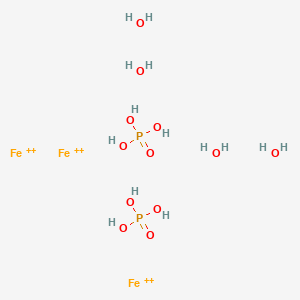

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2] |

Origen del producto |

United States |

Vivianite Crystallography and Atomic Scale Structure

Crystal System and Space Group Analysis of Vivianite

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. geologyscience.com Extensive analysis through X-ray diffraction has established its crystal class as prismatic (2/m) and its space group as C 2/m. wikipedia.orgnih.govwebmineral.com This space group indicates specific symmetry elements are present within the crystal's unit cell. The unit cell of this compound contains two formula units (Z = 2). wikipedia.org While the fundamental crystal system is agreed upon, slight variations in the unit cell parameters have been reported across different studies and samples, reflecting minor compositional differences. wikipedia.org

| Source | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|

| Source 1 | 10.086 | 13.441 | 4.703 | 104.27 |

| Source 2 | 10.06 | 13.41 | 4.696 | 104.3 |

| Source 3 | 10.024 | 13.436 | 4.693 | 102.30 |

Detailed Crystal Structure Refinement Studies

The precise atomic arrangement of this compound has been determined through detailed single-crystal X-ray diffraction studies. researchgate.net These refinement studies provide accurate coordinates for each atom within the unit cell, allowing for precise calculation of bond lengths and angles. The structure is composed of sheets of octahedra and tetrahedra that are perpendicular to the a-axis. wikipedia.org These layers are interconnected by an intricate network of hydrogen bonds, which accounts for the mineral's perfect {010} cleavage. wikipedia.orgnih.gov Research on isostructural members of the this compound group, such as barićite ((Mg,Fe)₃(PO₄)₂·8H₂O), provides comparative data that further refines the understanding of the this compound structure. arizona.edu

Coordination Polyhedra and Interatomic Distances in this compound

The crystal structure of this compound is built from two primary types of coordination polyhedra: iron-centered octahedra and phosphorus-centered tetrahedra. nih.govresearchgate.net These polyhedra are linked together to form the fundamental sheets of the structure. Specifically, the structure contains isolated single octahedra and pairs of edge-sharing double octahedra, which are connected by the phosphate (B84403) tetrahedra. researchgate.netarizona.edu

The iron atoms in this compound occupy two distinct crystallographic sites, commonly designated as FeI (or M1) and FeII (or M2). nih.govresearchgate.net Both sites feature iron in an octahedral coordination, surrounded by six oxygen atoms, but the nature of the coordinating ligands differs. wikipedia.org

The FeI Site: This site consists of a single Fe²⁺ ion surrounded by four water molecules (H₂O) and two oxygen atoms from different phosphate groups in a trans configuration. wikipedia.orgarizona.eduresearchgate.net This forms an FeO₂(H₂O)₄ octahedron. nih.gov

The FeII Site: This site involves two Fe²⁺ octahedra that share an edge, forming a dimeric Fe₂O₆(H₂O)₄ group. researchgate.netresearchgate.net Each Fe²⁺ ion in this dimer is coordinated by two water molecules and four oxygen atoms from phosphate groups in a cis configuration. wikipedia.orgarizona.eduresearchgate.net

Studies have shown that the average bond lengths in the FeI octahedra are typically slightly larger than those in the FeII octahedra. arizona.eduresearchgate.net

| Sample | ⟨FeI–O⟩ / ⟨M1–O⟩ | ⟨FeII–O⟩ / ⟨M2–O⟩ |

|---|---|---|

| This compound (Sample 1) | 2.166 | 2.134 |

| This compound (Sample 2) | 2.152 | 2.124 |

| Barićite (Mg,Fe) | 2.132 | 2.100 |

The phosphate group (PO₄) forms a regular tetrahedron, with a central phosphorus atom bonded to four oxygen atoms. wikipedia.orgarizona.edu These tetrahedra act as linking units within the crystal structure, sharing their oxygen vertices with the iron octahedra. researchgate.netarizona.edu The P–O bond lengths within the tetrahedra are consistent across various this compound samples, typically ranging from approximately 1.53 Å to 1.56 Å. arizona.eduresearchgate.net

Hydrogen Bonding Network within this compound Structure

The distinct sheets of iron octahedra and phosphate tetrahedra that lie parallel to the ac plane are held together by a complex network of hydrogen bonds. researchgate.netrruff.info These bonds form between the hydrogen atoms of the water molecules coordinated to the iron cations and the oxygen atoms of adjacent phosphate groups and other water molecules. researchgate.netarizona.edu This hydrogen bonding is crucial for the three-dimensional stability of the crystal but is also responsible for its weakness between the layers, leading to the perfect cleavage. nih.govarizona.edu The donor-acceptor distances for these hydrogen bonds typically range from about 2.76 Å to 2.94 Å. researchgate.net The strongest inter-layer interactions are hydrogen bonds where water molecules act as both donors and acceptors. researchgate.net

Cation Site Occupancy and Ordering Phenomena

In pure this compound, both the FeI and FeII sites are occupied by divalent iron (Fe²⁺). wikipedia.org However, this compound is the endmember of a mineral group and readily forms solid solutions where other divalent cations can substitute for iron. wikipedia.orgrruff.info Common substituting cations include magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺). wikipedia.orgresearchgate.net

Structural refinement studies on substituted vivianites have been conducted to determine if these substituting cations show a preference for either the FeI or FeII site. arizona.eduresearchgate.net In some members of the broader this compound group, such as the erythrite-köttigite series, metal cations appear to be randomly distributed between the two octahedral sites. rruff.info In other cases, such as Mg-bearing this compound (barićite), a degree of site preference has been observed, with the larger Fe²⁺ ion showing a preference for the slightly larger M1 (FeI) site compared to the smaller Mg²⁺ ion. arizona.edu This cation ordering or disorder can subtly influence the precise unit cell dimensions and physical properties of the mineral.

Structural Relationships within the this compound Mineral Group

The this compound group is a family of structurally related monoclinic arsenate and phosphate minerals. wordpress.com These minerals share a common general formula: A₃(XO₄)₂·8H₂O. wordpress.commineralexpert.org In this formula, 'A' represents a divalent transition metal cation such as Iron (Fe²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Magnesium (Mg²⁺), or Manganese (Mn²⁺), while 'X' can be either Phosphorus (P) or Arsenic (As). wordpress.com

All members of the this compound group crystallize in the monoclinic system, with the space group C 2/m. wikipedia.org The crystal structure is characterized by sheets composed of chains of octahedra and tetrahedra. mineralexpert.org Specifically, there are two distinct sites for the metal cation ('A'). In one site, the cation is octahedrally coordinated with four water molecules and two oxygen atoms. In the second site, it is surrounded by two water molecules and four oxygen atoms, also forming an octahedron. mineralexpert.orgwikipedia.org These oxygen atoms are part of the phosphate (PO₄)³⁻ or arsenate (AsO₄)³⁻ tetrahedral groups. mineralexpert.orgwikipedia.org

These sheets are held together by weak hydrogen bonds, which accounts for the perfect cleavage observed on the {010} plane in these minerals. wikipedia.orgnih.gov This shared structural framework results in similar physical properties across the group, though the specific metal cation present significantly influences the mineral's color. wordpress.com For instance, this compound itself is known for its blue-green color, erythrite (cobalt) is reddish-purple, and annabergite (nickel) is apple-green. wordpress.com

Several members of the group form solid-solution series, where one metal cation can substitute for another within the crystal structure. A notable example is the complete solid-solution series between erythrite and annabergite, where cobalt is replaced by nickel. wordpress.com As the nickel content increases, the color of the mineral lightens from the characteristic crimson of erythrite to the pale green of annabergite. wordpress.com

Table 1: Members of the this compound Mineral Group

| Mineral Name | Chemical Formula | Primary Divalent Cation (A) | Anion Group (X) |

|---|---|---|---|

| Annabergite | Ni₃(AsO₄)₂ · 8H₂O | Nickel (Ni²⁺) | Arsenate (AsO₄) |

| Arupite | Ni₃(PO₄)₂ · 8H₂O | Nickel (Ni²⁺) | Phosphate (PO₄) |

| Babánekite | Cu₃(AsO₄)₂ · 8H₂O | Copper (Cu²⁺) | Arsenate (AsO₄) |

| Barićite | (Mg,Fe)₃(PO₄)₂ · 8H₂O | Magnesium (Mg²⁺), Iron (Fe²⁺) | Phosphate (PO₄) |

| Erythrite | Co₃(AsO₄)₂ · 8H₂O | Cobalt (Co²⁺) | Arsenate (AsO₄) |

| Hörnesite | Mg₃(AsO₄)₂ · 8H₂O | Magnesium (Mg²⁺) | Arsenate (AsO₄) |

| Köttigite | Zn₃(AsO₄)₂ · 8H₂O | Zinc (Zn²⁺) | Arsenate (AsO₄) |

| Pakhomovskyite | Co₃(PO₄)₂ · 8H₂O | Cobalt (Co²⁺) | Phosphate (PO₄) |

| Parasymplesite | Fe₃(AsO₄)₂ · 8H₂O | Iron (Fe²⁺) | Arsenate (AsO₄) |

| This compound | Fe₃(PO₄)₂ · 8H₂O | Iron (Fe²⁺) | Phosphate (PO₄) |

Two-Dimensional (2D) this compound (Vivianene) Structural Analogs

The layered crystalline structure of this compound allows for its exfoliation into a two-dimensional (2D) form, which is referred to as vivianene. arxiv.org This 2D material is a structural analog of its bulk parent and was experimentally obtained by cleaving bulk this compound along the (010) direction. arxiv.org

Vivianene retains the primary structural features of bulk this compound. arxiv.org Theoretical investigations using density functional theory (DFT) have shown that the optimized lattice parameters of the 2D monolayer are very close to those of the bulk material, with deviations of less than 1%. arxiv.org This indicates that the fundamental arrangement of atoms within the layers remains intact after exfoliation. arxiv.org The unit cell of vivianene consists of 37 atoms, which is half the number of atoms in the bulk this compound unit cell. arxiv.orgresearchgate.net

Despite the structural similarity, the electronic properties of vivianene show some distinct differences from bulk this compound. The electronic structure analysis reveals that vivianene has an indirect bandgap of 3.03 eV. arxiv.org This is slightly lower than the 3.21 eV bandgap calculated for bulk this compound, a result that deviates from the typical quantum confinement effect where a decrease in dimensionality usually leads to an increased bandgap. arxiv.org The projected density of states (PDOS) analysis shows that the valence and conduction bands in vivianene are predominantly contributed by the d orbitals of the iron atoms. arxiv.org

Optical calculations further differentiate the 2D analog from its 3D counterpart. Vivianene exhibits a higher optical band gap of 3.6 eV compared to 3.2 eV for bulk this compound, with significant light absorption in the ultraviolet region. arxiv.org This suggests potential for vivianene in optoelectronic applications. arxiv.org

Table 2: Comparison of Bulk this compound and 2D Vivianene Properties

| Property | Bulk this compound | Vivianene (2D Monolayer) |

|---|---|---|

| Formula | Fe₃(PO₄)₂·8H₂O | Fe₃(PO₄)₂·8H₂O (Monolayer) |

| Lattice Parameter (a) | ~10.09 Å | ~9.98 Å |

| Lattice Parameter (c) | ~4.70 Å | ~4.59 Å |

| Angle (β) | ~104.3° | ~104.5° |

| Electronic Bandgap | ~3.21 eV | ~3.03 eV |

| Optical Bandgap | ~3.2 eV | ~3.6 eV |

Note: Lattice parameters and bandgap values are based on theoretical calculations and may vary slightly between different sources. wikipedia.orgarxiv.org

Mentioned Compounds

Spectroscopic and Advanced Analytical Characterization of Vivianite

Infrared (IR) Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) spectroscopy is a valuable tool for studying the molecular vibrations within vivianite, particularly focusing on the characteristic stretching and bending modes of hydroxyl groups and phosphate (B84403) anions. Analysis of the IR spectrum reveals the presence and environment of water molecules and the vibrational behavior of the phosphate tetrahedra within the crystal lattice.

Hydroxyl Stretching and Bending Modes Analysis

The IR spectra of this compound exhibit distinct bands corresponding to the stretching and bending vibrations of hydroxyl groups and water molecules. Hydroxyl stretching vibrations are typically observed in the higher wavenumber region of the spectrum. For this compound, reported IR bands for hydroxyl stretching include those at 3460, 3281, and 3104 cm⁻¹. researchgate.netcambridge.org These bands can be broad and overlapping, reflecting the complexity of hydrogen bonding within the structure. researchgate.netcambridge.org A high wavenumber band around 3460 cm⁻¹ has been attributed to the presence of Fe-OH groups, which can form due to the partial oxidation of Fe²⁺ to Fe³⁺. researchgate.netcambridge.orgresearchgate.net

The water HOH-bending modes are typically found around 1600-1700 cm⁻¹. A strong IR band centered around 1660 cm⁻¹ is characteristic of this compound, indicating strong hydrogen bonding of water molecules to the phosphate anions in adjacent layers. researchgate.netcambridge.orggeoscienceworld.org Studies have identified multiple HOH bending bands, suggesting the presence of different types of water molecules, including strongly hydrogen-bonded, weakly hydrogen-bonded, and possibly non-hydrogen-bonded water. researchgate.netcambridge.org For instance, bands at 1662 and 1612 cm⁻¹ have been observed in the absorption spectrum, with the band at the higher wavenumber suggesting chemically bonded water and the band around 1610 cm⁻¹ indicating a strong hydrogen bonding network. core.ac.uk

Observed IR Bands for Hydroxyl and Water Vibrations in this compound:

| Vibration Type | Wavenumber (cm⁻¹) | Assignment / Note | Source |

| Hydroxyl Stretching | 3460, 3281, 3104 | Characteristic bands, potentially overlapping. | researchgate.netcambridge.org |

| Hydroxyl Stretching | 3483, 3134 | In good agreement with literature data. | core.ac.uk |

| Hydroxyl Stretching | 3430 | Characteristic H-O-H stretching. | chemrxiv.org |

| Fe-OH Stretching | ~3480 | Intensity is sample dependent, attributed to Fe³⁺-OH. | researchgate.net |

| HOH Bending | ~1660 | Strong band, reflects strong hydrogen bonding. | researchgate.netcambridge.orggeoscienceworld.org |

| HOH Bending | 1662, 1612 | Absorption spectrum. | core.ac.uk |

| HOH Bending | 1664, 1608 | Reflectance spectrum (DRS). | core.ac.uk |

| HOH Bending | 1629 | H₂O (HOH) bending vibration. | mdpi.com |

| HOH Bending | 1690 | Characteristic H-O-H bending. | chemrxiv.org |

| HOH Bending | 1666, 1615, 1586 | Observed bands. | researchgate.net |

Phosphate Vibrational Modes

The phosphate anion (PO₄³⁻) in this compound exhibits characteristic vibrational modes in the IR spectrum. Due to the reduced tetrahedral symmetry of the phosphate anion within the crystal structure, multiple antisymmetric stretching vibrations are observed, indicating a loss of degeneracy. researchgate.netcambridge.org

IR bands attributed to phosphate stretching modes (ν₃ and ν₁) are typically found in the range of 900-1100 cm⁻¹. For this compound, reported IR bands for phosphate stretching include distinct bands at 1045, 975, and 940 cm⁻¹, assigned to antisymmetric (ν₃) and symmetric (ν₁) stretching modes. core.ac.uk Other studies report bands at 1079, 1027, 950, and 923 cm⁻¹. researchgate.net The band at 950 cm⁻¹ is often identified as the symmetric stretching vibration, also observed in Raman spectra. researchgate.net Bands around 500-600 cm⁻¹ are typically assigned to the out-of-plane bending modes (ν₄) of the phosphate group. core.ac.uk

Observed IR Bands for Phosphate Vibrations in this compound:

| Vibration Type | Wavenumber (cm⁻¹) | Assignment / Note | Source |

| PO Stretching (ν₃, ν₁) | 1045, 975, 940 | Antisymmetric and symmetric stretching. | core.ac.uk |

| PO Stretching | 1079, 1027, 950, 923 | Observed bands. | researchgate.net |

| PO Stretching (ν₃) | 1155, 1023, 993 | Antisymmetric stretching. | mdpi.com |

| PO Stretching (ν₁) | 954 | Symmetric stretching. | mdpi.com |

| PO Stretching | 974 – 1037 | Tetrahedral phosphate group vibrations. | chemrxiv.org |

| PO Out-of-Plane Bending (ν₄) | ~570 – 540 | Intense bands. | core.ac.uk |

| PO Bending (ν₄) | 621 | Bending mode. | mdpi.com |

| PO Bending (ν₁) | 522 | Very weak bending mode. | mdpi.com |

Raman Spectroscopic Characterization of Crystalline Features

Analysis of Water Librational Modes

Water librational modes, which involve the hindered rotation or rocking of water molecules within the crystal lattice, are typically observed in the lower wavenumber region of the Raman spectrum. Strong IR bands around 800 cm⁻¹ have been attributed to water librational modes in this compound. researchgate.netcambridge.orggeoscienceworld.org An intense absorption observed at about 820 cm⁻¹ is comparable with reported bands and suggests it is due to a water librational mode. core.ac.uk An OH libration mode has also been observed at 827 cm⁻¹. mdpi.com

Observed Bands for Water Librational Modes in this compound:

| Vibration Type | Wavenumber (cm⁻¹) | Assignment / Note | Source |

| Water Librational | ~800 | Strong IR bands. | researchgate.netcambridge.orggeoscienceworld.org |

| Water Librational | 820 | Intense absorption. | core.ac.uk |

| Water Librational | 827 | OH libration mode. | mdpi.com |

Phosphate Symmetric and Antisymmetric Stretching Vibrations

The Raman spectrum of this compound shows distinct bands corresponding to the symmetric (ν₁) and antisymmetric (ν₃) stretching vibrations of the phosphate anion. The Raman active PO-stretching vibration typically appears as a strong, intense band. For this compound, a single intense band is observed at 949 cm⁻¹, which is assigned to the Raman active PO-stretching vibration (ν₁). researchgate.net This position is in excellent agreement with previously published results. researchgate.net

Low-intensity bands are also observed in the Raman spectrum and are assigned to the phosphate PO antisymmetric stretching vibrations (ν₃). researchgate.net These can include bands at 1081, 1050, and 1015 cm⁻¹. researchgate.net The presence of multiple antisymmetric stretching vibrations in the Raman spectrum, similar to the IR spectrum, is consistent with a reduction in the tetrahedral symmetry of the phosphate anion within the mineral crystals. researchgate.netcambridge.org

Observed Raman Bands for Phosphate Vibrations in this compound:

| Vibration Type | Wavenumber (cm⁻¹) | Assignment / Note | Source |

| PO Symmetric Stretching (ν₁) | 949 | Single intense Raman active band. | researchgate.netpsu.edu |

| PO Symmetric Stretching (ν₁) | 950 | Strong line, totally symmetric valence vibration. | chemrxiv.org |

| PO Symmetric Stretching (ν₁) | 951 | Observed band. | psu.edu |

| PO Antisymmetric Stretching (ν₃) | 1081, 1050, 1015 | Low-intensity bands. | researchgate.netpsu.edu |

| PO Antisymmetric Stretching (ν₃) | 1055 | Weak line, triply degenerate antisymmetric vibration. | chemrxiv.org |

| PO Antisymmetric Stretching (ν₃) | ~1077, ~1050, 1015, ~985 | Low Raman intensity bands. | researchgate.net |

X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Phase Identification and Structure Analysis

X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) are fundamental techniques for the phase identification and structural analysis of crystalline materials like this compound. These methods provide information about the crystal system, unit cell parameters, and the arrangement of atoms within the crystal lattice.

This compound crystallizes in the monoclinic system, with the space group C2/m. core.ac.ukwikipedia.org XRPD patterns of this compound are used to identify the mineral phase by comparing the measured diffraction peaks (positions and intensities) with reference databases. malvernpanalytical.com This is a standard method for qualitative phase analysis and is crucial for confirming the presence of this compound in a sample. malvernpanalytical.com

XRD studies have shown that this compound specimens can yield different powder patterns. One type corresponds to synthetic Fe₃(PO₄)₂·8H₂O, which is not easily distinguished from that of baricite. psu.edu Another type shows reflections of both monoclinic this compound and triclinic metathis compound, along with reflections of a bobierrite-type phase. psu.edu Metathis compound is described not as a triclinic polymorph of this compound but as an intermediate oxidation product containing both Fe²⁺ and Fe³⁺. psu.edu The triclinic phase in oxidized this compound can occur as twin-related lattices. psu.edu

Unit cell parameters for monoclinic this compound have been reported, for example, a = 10.086 Å, b = 13.441 Å, c = 4.703 Å, and β = 104.27°. wikipedia.org These parameters are essential for structural analysis and can vary slightly depending on the sample and measurement conditions. Single-crystal X-ray diffraction can provide detailed structural solutions, which can then be used to calculate theoretical powder diffraction patterns for comparison with experimental data. americanpharmaceuticalreview.com XRPD is a powerful technique for mineral studies, offering relatively straightforward interpretation of results for phase identification. researchgate.net

XRPD is also used to investigate solid phase transitions and the thermal stability of crystalline materials, including hydrates like this compound, often using variable temperature stages. americanpharmaceuticalreview.com Changes in diffraction patterns as a function of temperature can reveal transformations between different crystalline phases. americanpharmaceuticalreview.com

This compound Crystallographic Data (Example):

| Crystal System | Space Group | Unit Cell Parameters | Source |

| Monoclinic | C2/m | a = 10.086 Å, b = 13.441 Å, c = 4.703 Å, β = 104.27° | wikipedia.org |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology of this compound crystals and aggregates. Studies have shown that this compound can exhibit various habits, including tabular, prismatic, fibrous aggregates, or earthy masses, depending on the formation conditions geminlogical.co.ukresearchgate.net. SEM images have revealed this compound crystals growing from a tabular habit to rosette shapes researchgate.net. The particles observed by SEM are often composed of agglomerates of needles or plates researchgate.netresearchgate.net.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides crucial information about the elemental composition of this compound at a localized level. EDS analyses confirm that iron (Fe) and phosphorus (P) are the main distinguishing elements present in this compound researchgate.netresearchgate.netnih.gov. The Fe/P molar ratios determined by EDX scans typically range between 1.3 and 1.7, with a stoichiometric ratio of 1.5 for pure this compound researchgate.netresearchgate.netnih.gov. Deviations from the ideal stoichiometric ratio can indicate the presence of impurities or substitutions within the crystal structure researchgate.net.

EDS analyses have also detected the incorporation of other elements, such as manganese (Mn) and magnesium (Mg), substituting for iron in the this compound structure researchgate.netcopernicus.orgrsc.org. For instance, EDX analyses of this compound crystals have shown the presence of manganese researchgate.net. Studies on this compound from different locations, such as Lake Baikal sediments and Kerch ooidal ironstones, have reported varying levels of Mn, Mg, and calcium (Ca) substituting for Fe copernicus.orgwikipedia.orguliege.beresearchgate.net.

SEM-EDS is particularly useful for examining the morphology and composition of this compound formed in various environments, including those resulting from biomineralization. nih.govmdpi.com

Here is a table summarizing representative EDX analysis data for this compound samples:

| Sample Origin | Main Elements Detected | Fe/P Molar Ratio | Other Elements Detected |

| Lake Towuti, Indonesia | Fe, P, O | 1.3 - 1.7 | Mn |

| Rice Roots | Fe, P | Not specified | Not specified |

| Biogenic (G. sulfurreducens) | Fe, P | 1.42 - 1.52 | Not specified |

| Lake Baikal Sediments | Fe, P, O | Not specified | Mn, Mg, Ca |

| Kerch Ooidal Ironstones | Fe, P, O | Not specified | Mn, Mg, Ca, Na, Cr |

Mössbauer Spectroscopy for Iron Speciation and Oxidation State Determination

Mössbauer spectroscopy is a powerful technique for specifically probing the local environment and oxidation state of iron atoms within a mineral structure like this compound. This is particularly important for this compound due to the ease with which its Fe²⁺ can be oxidized to Fe³⁺.

Studies using Mössbauer spectroscopy have confirmed the presence of iron in both Fe²⁺ and Fe³⁺ oxidation states in this compound, especially in oxidized samples researchgate.netrsc.org. The technique can distinguish between the two distinct crystallographic sites occupied by iron in the this compound structure: the isolated Fe(A) octahedra and the paired Fe(B) octahedra researchgate.netminsocam.orggeoscienceworld.org.

Mössbauer spectra of this compound are typically fitted with multiple doublets, corresponding to Fe²⁺ and Fe³⁺ in these different crystallographic sites researchgate.net. Research on synthetic oxidized this compound has utilized six doublets (three ferrous and three ferric) to fit spectra, attributing them to cations in the isolated (I or A) and paired (II or B) sites researchgate.net. These studies have shown that Fe²⁺ cations in the isolated sites (A) are preferentially oxidized initially researchgate.net.

Mössbauer spectroscopy has also provided insights into the oxidation mechanism of this compound, suggesting that the presence of Fe³⁺-Fe²⁺ pairs in the B sites can stabilize the remaining Fe²⁺ ions against further oxidation minsocam.orggeoscienceworld.org. Experimental data indicate that a certain percentage (between 35% and 50%) of these Fe²⁺-Fe³⁺ pairs in the B sites are stable with regard to oxidation minsocam.orggeoscienceworld.org.

While pure this compound contains only Fe²⁺, Mössbauer spectroscopy studies, including those on biogenic this compound, have occasionally detected a minor presence of Fe³⁺ rsc.org. The Mössbauer parameters for Fe²⁺ in this compound correlate well with previously reported data rsc.org. Deviations in the ratio of the two iron sites (A and B) from the ideal 1:2 in pure this compound have been observed in some samples, which could be attributed to factors like partial oxidation or substitution by other divalent cations like Mg²⁺, which can introduce disorder in the structure rsc.orgkaust.edu.sa.

Mössbauer spectroscopy is also sensitive to the magnetic properties of iron-bearing minerals. This compound, containing Fe²⁺, is paramagnetic at room temperature rsc.org.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near-Edge Spectroscopy (XANES), is a valuable technique for determining the local atomic structure and oxidation state of specific elements within a material. For this compound, Fe K-edge XANES is extensively used to investigate the oxidation state and coordination environment of iron.

Fe K-edge XANES spectra of synthetic this compound show a characteristic edge position that is indicative of the Fe²⁺ oxidation state kobv.de. The centroid of the pre-edge feature in the XANES spectrum is particularly sensitive to the oxidation state and coordination symmetry of iron kobv.de. Analysis of the pre-edge feature in this compound suggests a nearly non-distorted octahedral high-spin Fe²⁺ center kobv.de.

XANES can also be used to assess the degree of iron oxidation in this compound samples. As this compound oxidizes, the Fe K-edge shifts to higher energy due to the increasing proportion of Fe³⁺ nih.gov. Studies have used Fe K-edge XANES to analyze the surface of this compound particles oxidized to different degrees, revealing changes in the iron oxidation state nih.gov.

XAS, including both XANES and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local bonding environments around the iron atoms kobv.de. EXAFS spectra of this compound show distinct features related to the scattering paths of photoelectrons from the iron atoms to their neighboring atoms (oxygen, phosphorus, and other iron atoms) in the crystal structure kobv.de. Changes in the EXAFS spectra can indicate structural modifications upon oxidation or substitution kobv.de.

While Fe K-edge XAS is powerful for iron speciation, P K-edge XANES can provide insights into the local environment of phosphorus in this compound and its association with different metal phases acs.orgresearchgate.net. P K-edge XANES spectra of this compound show features related to phosphate ions coordinated with Fe²⁺ researchgate.net.

XAS techniques have been applied to study this compound formation and transformation in various environments, including sediments copernicus.orgacs.orgstir.ac.uk. However, detecting and quantifying this compound using bulk XAS can be challenging, especially when it is present as a minor phase or in a mixture with other minerals with similar spectral features acs.org.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES) for Bulk Chemical Composition

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a widely used technique for determining the bulk elemental composition of materials. It is particularly useful for quantifying the major and trace elements present in dissolved samples of this compound or this compound-containing matrices.

Studies on this compound from various geological settings have utilized ICP-AES/OES to determine their major and trace element signatures uliege.beresearchgate.netup.pt. For example, ICP-OES analysis of this compound from pegmatites in Brazil detected trace elements such as nickel (Ni), cobalt (Co), bismuth (Bi), beryllium (Be), barium (Ba), lithium (Li), chromium (Cr), and copper (Cu) up.pt.

ICP-AES/OES is often used in conjunction with other techniques like SEM-EDS to provide a comprehensive chemical characterization. While SEM-EDS gives localized elemental information, ICP-AES/OES provides an average composition of the bulk sample uliege.be.

Here is a table presenting representative bulk chemical composition data for this compound analyzed by ICP-AES/OES:

| Sample Origin | Analytical Technique | FeO (%) | P₂O₅ (%) | MnO (%) | MgO (%) | CaO (%) | Other Elements Detected (Trace) |

| Cigana Pegmatite, Brazil | ICP-OES | 43.25 - 44.18 | Not specified | Not specified | Not specified | Not specified | Ni, Co, Bi, Be, Ba, Li, Cr, Cu |

| Lake Baikal Sediments | ICP-AES | Not specified | Not specified | Up to 0.80 | Not specified | Not specified | Al, Ba, K, Na, S, Si, Sr, Ti, Y, Au |

| Kerch Ooidal Ironstones | ICP-MS (in solution) | 34.12 - 42.97 | 27.18 - 28.73 | <0.3 - 5.19 | <0.3 - 2.65 | <0.3 - 2.28 | Na, Cr, REE, Y |

Note: Some studies report data as oxides (e.g., FeO, P₂O₅, MnO, MgO, CaO), while others report elemental concentrations.

ICP-AES/OES is a robust technique for quantifying the total elemental content in this compound samples after appropriate sample digestion kobv.de. However, it does not provide information on the oxidation state of elements like iron kobv.de.

Thermodynamic and Kinetic Aspects of Vivianite Systems

Thermodynamic Stability Field Determination

Vivianite occurs globally under anoxic aqueous conditions characterized by high Fe²⁺ and phosphate (B84403) activities and low sulfide (B99878) activity. fu-berlin.de It is considered the most thermodynamically stable phase in the Fe²⁺–PO₄ system under these conditions. acs.orgkobv.de The stability of this compound is influenced by factors such as pH, redox potential, and the concentrations of Fe²⁺ and phosphate. Studies have investigated the stability fields of this compound in different chemical environments, often using geochemical modeling to predict the conditions under which it is the favored solid phase. acs.orggeochemicalperspectivesletters.org

Solubility Product (Ksp) Measurements and Modeling

The solubility product (Ksp) of this compound is a fundamental thermodynamic parameter that defines the equilibrium between solid this compound and dissolved Fe²⁺ and phosphate ions in solution. The solubility of this compound is generally low. geochemicalperspectivesletters.org The Ksp of this compound has been determined through various experimental and modeling approaches. The pKsp (negative logarithm of Ksp) at 25°C is reported to be around 35.416. acs.orgkobv.de However, reported Ksp values can vary among studies, with a relatively broad range (29.9–36). acs.orgnih.gov This variation cannot be solely explained by temperature dependence, as the Ksp of this compound shows negligible change with temperature between 5 and 45°C, increasing by only 0.14 log units. nih.gov

Solubility and dissolution rates of this compound strongly decrease with increasing solution pH. researchgate.netacs.orgnih.govacs.org At pH 5, synthetic this compound can completely dissolve, while at higher pH values (6–9), solid material remains, and equilibrium is assumed to be reached. acs.orgnih.gov

Nucleation and Growth Mechanisms of this compound Crystallization

The crystallization of this compound from solution is a complex process that can occur through different pathways depending on the conditions, particularly the level of supersaturation. acs.orgkobv.deresearchgate.net

Amorphous Ferrous Phosphate (AFEP) as a Metastable Precursor Phase

Research indicates that the nucleation of this compound often occurs via a transient intermediate phase known as amorphous ferrous phosphate (AFEP). fu-berlin.deacs.orgkobv.deacs.orgnih.govgoldschmidt.inforesearchgate.netfu-berlin.de AFEP is a metastable precursor phase with a distinctly different local structure and composition compared to crystalline this compound. fu-berlin.deacs.orgacs.orgresearchgate.netfu-berlin.de AFEP precipitates from supersaturated solutions and subsequently transforms into thermodynamically stable this compound. fu-berlin.deacs.orggoldschmidt.inforesearchgate.netfu-berlin.de

Hydration-Induced Transformation Pathways

The transformation of AFEP to crystalline this compound is a nonclassical, hydration-induced process. fu-berlin.deacs.orgkobv.denih.govresearchgate.net This transformation is driven by the incorporation and rearrangement of water molecules and ions (Fe²⁺ and PO₄³⁻) within the AFEP structure. fu-berlin.deacs.orgnih.govresearchgate.net AFEP has a lower water content and less distorted local symmetry compared to this compound. fu-berlin.deacs.orgnih.govresearchgate.net This hydration-induced mechanism appears to be the dominant pathway for this compound formation at moderately high to low supersaturations (saturation index ≤ 10.19). fu-berlin.deacs.orgnih.govresearchgate.net

Influence of Supersaturation and Seed Crystals on Formation

The presence of seed crystals can also influence this compound formation by providing surfaces for heterogeneous nucleation and growth, potentially lowering the energy barrier for crystallization. researchgate.netcranfield.ac.uk Studies suggest that seed crystals, such as hydrophic, negatively charged, carbon-rich fibers, can catalyze the growth of this compound crystals in organic-rich sediment matrices. copernicus.org However, supersaturated pore water alone may not be sufficient to trigger this compound formation in situ, highlighting the importance of factors like the presence of organic matter and microbial activity in creating suitable microenvironments for crystallization and sustaining supersaturation during crystal growth. copernicus.orgcopernicus.org

Dissolution Kinetics and Rate-Determining Steps

The dissolution kinetics of this compound are critical for understanding its role in releasing Fe and P in various systems. researchgate.netacs.orgnih.govacs.org this compound dissolution rates are strongly dependent on pH, decreasing significantly with increasing pH. researchgate.netacs.orgnih.govacs.orgnih.gov At alkaline pH (>7), dissolution can be nonstoichiometric. researchgate.netacs.orgnih.govacs.orgnih.gov

The initial rapid dissolution rate of this compound is linked to the solution saturation state, suggesting a thermodynamic rather than a kinetic control in the early stages. researchgate.netnih.govacs.orgnih.gov A defect-driven dissolution mechanism has been proposed. researchgate.netnih.govacs.orgnih.gov

Dissolution kinetics over the pH range of 5–9 can be described by a rate law with a reaction order of 0.61 with respect to {H⁺}. researchgate.netacs.orgnih.govacs.orgnih.gov The activation energy (Ea) for this compound dissolution has been determined to be relatively low, around 20.3 kJ mol⁻¹. researchgate.netnih.govacs.orgnih.gov This low activation energy suggests that the breaking of hydrogen bonds may be the rate-determining step in this compound dissolution. researchgate.netnih.govacs.orgnih.govh2020-p-trap.eu

Oxidation of this compound can significantly impact its dissolution, leading to lower solubility and dissolution kinetics. researchgate.neth2020-p-trap.eu Oxidation is a surface reaction that can result in the formation of a passivating oxidized amorphous Fe(III)–PO₄ surface layer, leading to diffusion-controlled oxidation kinetics. researchgate.net

Data Tables

Below are example interactive data tables based on the research findings discussed. (Note: These tables are presented in a static Markdown format. In a real application, they would be interactive, allowing for sorting, filtering, and potentially visualization).

Table 1: Influence of pH on this compound Dissolution

| pH | Dissolved P Concentration (arbitrary units) | Dissolved Fe Concentration (arbitrary units) | Dissolution Rate (mol m⁻² h⁻¹) |

| 5 | High | High | High |

| 6 | Moderate | Moderate | 8.5 × 10⁻³ nih.gov |

| 7 | Lower | Lower | - |

| 8 | Even Lower | Even Lower | - |

| 9 | Low | Low | 8.0 × 10⁻⁵ nih.gov |

Note: Dissolved concentrations are relative based on reported trends. Specific values vary depending on initial conditions and experimental setup.

Table 2: this compound Nucleation and Growth Mechanisms vs. Supersaturation

| Supersaturation Level | Dominant Growth Mechanism | Notes |

| Low | Spiral growth | Observed in laboratory studies. researchgate.net |

| Higher | Spiral growth + Surface-nucleation growth | Observed in laboratory studies. researchgate.net |

| Moderately High to Low (SI ≤ 10.19) | Nonclassical, hydration-induced (via AFEP) | Dominating mechanism in the presence of AFEP precursor. fu-berlin.deacs.orgnih.govresearchgate.net |

| High (SI ≥ 12.86) | Ionic attachment | Enhanced formation rate. acs.orgkobv.de |

Anoxic Dissolution Mechanisms

Under anoxic conditions, the dissolution of this compound is influenced by factors such as pH and temperature. Studies have shown that this compound solubility and dissolution rates decrease significantly with increasing solution pH. At alkaline pH (>7), the dissolution process can be nonstoichiometric. h2020-p-trap.euacs.orgnih.gov

A defect-driven mechanism has been proposed for this compound dissolution under anoxic conditions. h2020-p-trap.euacs.orgnih.govresearchgate.net The rapid initial dissolution rate observed is linked to the solution saturation state, suggesting a thermodynamic rather than a kinetic control in the initial stages. h2020-p-trap.euacs.orgnih.gov

The dissolution kinetics in the pH range of 5–9 can be described by a rate law with a single rate constant and a reaction order of 0.61 with respect to {H⁺}. h2020-p-trap.euacs.orgnih.gov The low activation energy of this compound dissolution (Ea = 20.3 kJ mol⁻¹) suggests that hydrogen bridge dissociation may be the rate-determining step. h2020-p-trap.eunih.govresearchgate.net

| Parameter | Value |

| Activation Energy (Ea) | 20.3 kJ mol⁻¹ |

| Reaction Order with respect to {H⁺} (pH 5-9) | 0.61 |

Naturally formed this compound crystals, which form more gradually, tend to have fewer crystal defects and high-energy sites compared to freshly precipitated this compound synthesized at high supersaturation. This difference in defect density may contribute to slower dissolution kinetics in natural specimens. h2020-p-trap.eu

Impact of Oxidation on Dissolution Rates and Pathways

This compound is metastable in oxic environments and undergoes rapid oxidation of its structural Fe²⁺ to Fe³⁺. researchgate.netrsc.orgnih.gov This oxidation significantly impacts its dissolution behavior. Under oxic conditions, this compound oxidation and dissolution occur concurrently, making it challenging to fully disentangle their rates and mechanisms. nih.govacs.org

Oxidation of structural iron has been shown to reduce this compound dissolution rates, even at low Fe³⁺ content. digitellinc.com Surface oxidation leads to the formation of a passivating amorphous Fe(III)–PO₄ surface layer, which decreases the solubility and dissolution kinetics of this compound particles. nih.govacs.org This oxidized shell can limit the diffusion of reactants and products, thereby protecting the mineral from further oxidation and dissolution. acs.org

The this compound crystal structure can maintain stability up to an oxidation degree of approximately 50% of total Fe. rsc.orgnih.govnih.gov Beyond this threshold, the increased positive charge from Fe³⁺ necessitates the conversion of a coordinated H₂O ligand into an OH⁻ group and the release of a proton (H⁺), leading to structural distortion, significant surface modification, and phase changes. rsc.org

Oxidation can lead to the formation of secondary iron phosphate phases such as metathis compound [Fe²⁺Fe₂³⁺(PO₄)₂(OH)₂·6H₂O] and giniite [Fe²⁺Fe₄³⁺(PO₄)₄(OH)₂·2H₂O], as well as iron oxide like hematite (B75146) [Fe₂O₃]. researchgate.netrsc.org The formation of these phases is a result of solution-mediated coupled oxidation and dissolution. rsc.org The rate of this compound oxidation and dissolution increases with increasing temperature. researchgate.netrsc.org The maximum temperature at which this compound is stable under oxic conditions appears to be between 65 and 75 °C. rsc.orgnih.gov

| Oxidation Degree (% of total Fe) | Structural Impact | Potential Transformation Products |

| Up to ~50% | Monoclinic symmetry maintained, bonds between layers strengthened by increasing OH⁻. | Initially stable this compound with increasing Fe³⁺. |

| >50% | Monoclinic structure collapses, structural distortion, significant surface modification. | Metathis compound, Giniite, Hematite, amorphous Fe(III)–PO₄ (Santabarbaraite). researchgate.netrsc.orgnih.govnih.gov |

Thermally Induced Phase Transformations of this compound

This compound undergoes several phase transformations upon heating, which are influenced by temperature and atmospheric conditions. fu-berlin.defu-berlin.de

Differential thermal analysis (DTA) of this compound shows endothermic reactions at various temperatures (e.g., 190°, 360°, 470°, and 570°C), indicative of dehydration steps. ku.eduresearchgate.net Weight loss curves confirm continuous water loss during heating. ku.eduresearchgate.net

At elevated temperatures, this compound can undergo amorphization, transforming into an amorphous ferrous phosphate phase. fu-berlin.defu-berlin.de This amorphous intermediate phase, such as amorphous ferrous phosphate (AFEP), has a different local structure and composition compared to crystalline this compound. fu-berlin.deacs.org AFEP can precipitate from supersaturated solutions and subsequently transform into thermodynamically stable this compound through hydration and structural rearrangement. fu-berlin.de

Further heating of the amorphous phase can lead to recrystallization into a new crystalline mineral phase. fu-berlin.defu-berlin.de This transformation pathway is dependent on the atmosphere.

The high-temperature transformation of this compound can result in the formation of graftonite (Fe₃(PO₄)₂) or rodolicoite (Fe³⁺PO₄), depending on the presence or absence of oxygen.

Under anoxic conditions (e.g., N₂ or Ar gas), this compound undergoes amorphization and subsequent recrystallization at temperatures above 500°C to form crystalline graftonite (Fe₃(PO₄)₂). fu-berlin.de This transformation is considered pseudomorphic. fu-berlin.de The absence of water molecules in the structure of graftonite may contribute to its resistance to Fe²⁺ oxidation. fu-berlin.de

In the presence of oxygen, complete Fe²⁺ oxidation occurs, leading to the formation of rodolicoite (Fe³⁺PO₄) instead of graftonite. fu-berlin.deresearchgate.net Partial oxidation of the starting this compound material can result in a mixture of graftonite and rodolicoite, influenced by the extent of aerial exposure and other parameters like temperature and hydration. fu-berlin.de

Thermal studies have shown that the complete dehydration of this compound to form graftonite can occur around 450°C. researchgate.net At temperatures above 625°C, iron oxidation can take place, and iron(III) orthophosphate (FePO₄), corresponding to rodolicoite, has been identified as a thermal product. researchgate.net

| Atmosphere | Temperature Range (> ~500°C) | Primary Transformation Product | Chemical Formula |

| Anoxic | > 500°C | Graftonite | Fe₃(PO₄)₂ |

| Oxic | > ~625°C | Rodolicoite | Fe³⁺PO₄ |

Ion Substitution and Solid Solution Behavior within this compound Group Minerals

The this compound group consists of monoclinic phosphate and arsenate minerals with similar structures, having a general formula A²⁺₃(XO₄)₂·8H₂O, where X can be P or As, and A²⁺ can be divalent cations such as Fe, Mg, Mn, Ni, Co, or Zn. wordpress.comrruff.infocopernicus.orgcopernicus.org This structural similarity allows for significant ion substitution and the formation of solid solutions between different end-members.

Isomorphic substitution of divalent cations for structural Fe(II) is common in natural vivianites. geochemicalperspectivesletters.org For example, Mn and Mg are frequently observed substituting for Fe in environmental vivianites. stir.ac.uk Other divalent cations like Ni, Co, and Zn can also be incorporated into the this compound structure through substitution. rruff.infostir.ac.uk

The this compound group includes several end-members based on the substituting divalent cation, such as erythrite (Co₃(AsO₄)₂·8H₂O), annabergite (Ni₃(AsO₄)₂·8H₂O), köttigite (Zn₃(AsO₄)₂·8H₂O), hörnesite (Mg₃(AsO₄)₂·8H₂O), and parasymplesite (Fe₃(AsO₄)₂·8H₂O). wordpress.comrruff.info Complete solid solution series exist between some of these end-members, such as the erythrite-annabergite series where Ni replaces Co. wordpress.com A wide compositional range has also been observed in the erythrite-köttigite solid solution series, involving Co and Zn substitution. rruff.info

Anion substitution is less common but can occur. Arsenate (As⁵⁺O₄³⁻) can substitute for phosphate (PO₄³⁻) within the this compound structure, leading to the formation of As-substituted vivianites or a solid solution series between this compound and parasymplesite (the arsenic end-member). geochemicalperspectivesletters.orggeochemicalperspectivesletters.org Studies have synthesized As-vivianites with varying degrees of As(V) substitution, demonstrating the successful incorporation of As(V) into the structure and the existence of a continuous solid solution between this compound and parasymplesite. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This substitution can occur because of the chemical and structural similarities between phosphate and arsenate. geochemicalperspectivesletters.org

The general formula of this compound group minerals can also be represented as AB₂(TO₄)₂·8H₂O, where A and B are cations occupying distinct octahedral sites, and T is either P or As in the tetrahedral site. copernicus.orgcopernicus.org Metal cations can be randomly distributed between the octahedral sites. rruff.info Substitutions can lead to small but significant changes in bond distances and coordination polyhedra. rruff.info

While cation substitution is well-documented, a full solid solution between the phosphate and arsenate end-members across the entire range is not definitively known in nature, although synthetic studies show a continuous solid solution between this compound and parasymplesite. copernicus.orggeochemicalperspectivesletters.orggeochemicalperspectivesletters.org The difference in ionic radii between P and As is relatively large, which might influence the extent of solid solution formation between the phosphate and arsenate series. researchgate.net

Table summarizing some members of the this compound group and their substituting cations/anions:

| Mineral Name | Chemical Formula | Substituting Cations (A²⁺) | Substituting Anions (X⁵⁺O₄³⁻) |

| This compound | Fe₃(PO₄)₂·8H₂O | Fe | PO₄ |

| Erythrite | Co₃(AsO₄)₂·8H₂O | Co | AsO₄ |

| Annabergite | Ni₃(AsO₄)₂·8H₂O | Ni | AsO₄ |

| Köttigite | Zn₃(AsO₄)₂·8H₂O | Zn | AsO₄ |

| Hörnesite | Mg₃(AsO₄)₂·8H₂O | Mg | AsO₄ |

| Parasymplesite | Fe₃(AsO₄)₂·8H₂O | Fe | AsO₄ |

| As-Vivianite | Fe₃[(PO₄)₁₋ₓ(AsO₄)ₓ]₂·8H₂O | Fe | PO₄, AsO₄ |

| Metathis compound | Fe²⁺Fe₂³⁺(PO₄)₂(OH)₂·6H₂O | Fe²⁺, Fe³⁺ | PO₄ |

| Giniite | Fe²⁺Fe₄³⁺(PO₄)₄(OH)₂·2H₂O | Fe²⁺, Fe³⁺ | PO₄ |

| Santabarbaraite | Fe₃³⁺(PO₄)₂(OH)₃·5H₂O (amorphous) | Fe³⁺ | PO₄ |

Geochemical Dynamics and Environmental Significance of Vivianite

Formation Conditions in Aquatic and Sedimentary Environments

The genesis of vivianite (Fe₃(PO₄)₂·8H₂O) is restricted to specific environmental conditions where the necessary chemical constituents are available and the physicochemical parameters are favorable. nih.gov It is commonly found in waterlogged soils, swamps, bogs, and the sediments of both freshwater and marine systems. copernicus.orgresearchgate.netgeologyscience.com

The formation of this compound is fundamentally linked to anoxic, or reducing, environments. nih.gov This is because this compound is a ferrous iron (Fe²⁺) phosphate (B84403) mineral. copernicus.org Its stability requires conditions where oxygen is absent or severely limited, preventing the oxidation of ferrous iron to ferric iron (Fe³⁺). nih.govgeologyscience.com Such environments are typically found in the sediment at the bottom of waterlogged areas like swamps and marshes. geologyscience.com The process is often mediated by bacteria that reduce ferric ions to the ferrous state, making them available to react with phosphate. geologyscience.com Under oxic (oxygen-rich) conditions, this compound is unstable and structural Fe(II) rapidly oxidizes to Fe(III). nih.gov

The formation of this compound is strongly influenced by pH, with precipitation favored in environments with a circumneutral pH. nih.govresearchgate.net Studies have demonstrated that this compound solubility and dissolution rates are highly dependent on pH, with both decreasing significantly as the pH increases. nih.govnih.gov For instance, dissolution kinetics over a pH range of 5 to 9 show a strong correlation between higher acidity and increased dissolution. nih.govnih.gov While this compound can form under a range of pH values, effective crystallization is often observed around pH 7. researchgate.net At more alkaline pH levels (>7), dissolution becomes nonstoichiometric. nih.govnih.gov The oxidation of this compound is also influenced by pH, which affects the stability of the mineral and the speciation of iron and phosphate. nih.gov

Effect of pH on this compound Dissolution under Anoxic Conditions

This table summarizes experimental findings on the dissolution of this compound across an environmentally relevant pH range, showing that dissolved concentrations of its constituent ions increase significantly with decreasing pH.

| pH Value | Relative Dissolved P and Fe Concentration | Observation |

|---|---|---|

| 5.0 | Highest | Dissolved concentrations increase by almost 100-fold compared to pH 9. acs.org |

| 6.0 | High | Significant dissolution observed. acs.org |

| 7.0 | Moderate | Considered an optimal pH for this compound crystallization. researchgate.net |

| 8.0 | Low | Dissolution is limited; potential for nonstoichiometric dissolution. nih.govacs.org |

| 9.0 | Lowest | Strongly decreased solubility and dissolution rates. nih.govacs.org |

The genesis of this compound is contingent upon the simultaneous availability of high concentrations of dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻). nih.govgeologyscience.com The mineral precipitates when pore waters become supersaturated with respect to these two ions. copernicus.org The iron must be in its reduced, ferrous (Fe²⁺) state, which is soluble and can react with phosphate ions present in the water. geologyscience.com The source of phosphate is often the decomposition of organic material. geologyscience.comiflscience.com Research has demonstrated that this compound formation can occur within weeks in sediments when locally favorable iron-to-phosphorus ratios exist. stir.ac.ukacs.org

The decomposition of organic matter is a critical driver of this compound formation. researchgate.net This process, typically carried out by microbes, consumes oxygen, thereby creating the anoxic conditions necessary for the stability of ferrous iron. geologyscience.com Furthermore, the breakdown of organic remains, such as decaying plant material, animal waste, and bones, releases significant amounts of phosphate into the surrounding environment. researchgate.netgeologyscience.comiflscience.com this compound is therefore frequently found in close association with organic remains in iron-rich sediments. researchgate.net However, the type of organic matter can influence the process; certain compounds like humic acid and sodium alginate can inhibit phosphorus recovery during this compound crystallization by complexing with Fe²⁺, while others can affect the crystal's aggregated form. nih.gov

Sulfide (B99878) activity is a key factor controlling this compound formation. In many anoxic environments, particularly marine systems, sulfate-reducing bacteria produce sulfide (S²⁻), which readily reacts with available Fe²⁺ to form iron sulfides like pyrite (B73398) (FeS₂). researchgate.net This process competes directly with this compound formation for the available ferrous iron. researchgate.net Consequently, this compound authigenesis is favored in environments where iron is available in excess of sulfide production, leading to low molar S:Fe ratios. researchgate.netresearchgate.net Studies have shown that this compound occurs in sediments with a low S:Fe ratio, typically below 1.1. researchgate.net this compound is not considered stable under sulfidic conditions, and a transition to such conditions can lead to the dissolution of this compound and the release of phosphate. researchgate.net

Salinity also plays a role, with this compound formation being promoted in sediments with low bottom water salinity. researchgate.net This is often because low-salinity environments, such as certain coastal zones and freshwater lakes, tend to have lower sulfate (B86663) concentrations, which limits sulfide production and allows Fe²⁺ to accumulate and react with phosphate. stir.ac.ukacs.org

Influence of Sulfide on this compound Formation

This table illustrates the competitive relationship between the formation of this compound and iron sulfides, which is largely dictated by the relative availability of iron and sulfide.

| Condition | Geochemical Process | Outcome |

|---|---|---|

| Low Sulfide / High Iron (S:Fe ratio < 1.1) | Fe²⁺ is in excess relative to sulfide. Available Fe²⁺ reacts with PO₄³⁻. | Favorable for this compound formation. researchgate.net |

| High Sulfide / Low Iron (S:Fe ratio > 1.1) | Sulfide production outpaces Fe²⁺ supply. Available Fe²⁺ preferentially reacts with S²⁻ to form iron sulfides. | Unfavorable for this compound formation; potential for this compound dissolution. researchgate.netresearchgate.net |

Role in Phosphorus Biogeochemical Cycling and Sequestration

This compound formation plays a significant role in the long-term burial and sequestration of phosphorus (P) in sediments. copernicus.orgresearchgate.net In aquatic ecosystems, phosphorus is a key nutrient that can lead to eutrophication when present in excess. copernicus.org The precipitation of phosphorus into the stable crystal lattice of this compound effectively removes it from the internal biogeochemical cycle. copernicus.orgresearchgate.net

This process of authigenic mineral formation is a crucial mechanism for the permanent burial of P, acting as an important phosphorus sink in both freshwater and marine sediments. researchgate.netstir.ac.ukresearchgate.net By locking phosphorus into a solid mineral phase under anoxic conditions, this compound formation prevents its release back into the water column, thereby helping to mitigate the effects of eutrophication. copernicus.orgresearchgate.net In some iron-rich, low-sulfide coastal environments, the amount of phosphorus sequestered as this compound can be substantial, accounting for a significant fraction of the total buried phosphorus. stir.ac.ukresearchgate.net

Long-Term Phosphorus Retention in Sediments

This compound (Fe₃(PO₄)₂·8H₂O), a hydrated ferrous iron phosphate mineral, plays a crucial role in the long-term sequestration of phosphorus (P) in anoxic sediments. researchgate.netcopernicus.orgdntb.gov.ua Its formation is a significant process for P retention during the early stages of diagenesis, the physical and chemical changes occurring in sediments after initial deposition. copernicus.orgdntb.gov.ua The phosphorus bound within this compound's crystal lattice is considered immobilized because the mineral is stable under the anoxic, reducing conditions typically found in sedimentary environments. researchgate.netcopernicus.orgdntb.gov.ua

The formation of this compound can be a natural pathway for the remediation of eutrophic waters by locking away phosphorus in the sediment, thereby controlling its release into the water column. researchgate.net Studies have shown that this compound formation can account for a significant portion of total sediment phosphorus, highlighting its role as a stable sink. goldschmidt.info For instance, in Hamilton Harbour, Lake Ontario, this compound accounted for approximately 20% of the total sediment phosphorus. goldschmidt.info

The process of this compound formation is favored in environments rich in iron and phosphorus, particularly where sulfide concentrations are low. researchgate.net Even decades after artificial iron amendments to lakes to combat eutrophication, the formation of this compound can continue, contributing significantly to phosphorus retention in surface sediments. researchgate.netcopernicus.org This long-term effect underscores the stability and importance of this compound in managing phosphorus levels in aquatic systems.

However, the stability of this compound and its role in phosphorus retention can be influenced by changing environmental conditions. For example, an increase in sulfate reduction rates can lead to the mobilization of phosphorus from this compound-rich sediments. sdu.dk Under sulfidic conditions, this compound can dissolve, releasing phosphorus back into the water column and potentially exacerbating eutrophication. sdu.dk

Contribution of this compound to Phosphorus Retention in Sediments

| Location | Contribution of this compound to Total Sediment P | Key Findings | Source |

|---|---|---|---|

| Hamilton Harbour, Lake Ontario | ~20% | This compound acts as a stable sink for phosphorus in deep sediments. | goldschmidt.info |

| Lake Groß-Glienicke, Germany | Significant | Artificial iron amendment triggered long-term this compound formation and P retention for over 20 years. | researchgate.netcopernicus.org |

| Bothnian Sea | 45% of total buried phosphorus | Effectively alleviates eutrophication in iron-rich, low-sulfide environments. | researchgate.net |

Contribution to Eutrophication Mitigation

The formation of this compound in sediments is a key mechanism for mitigating eutrophication in freshwater and coastal systems. researchgate.netgoldschmidt.info By sequestering bioavailable phosphorus, this compound formation reduces the internal phosphorus loading from sediments, which is a major driver of harmful algal blooms. goldschmidt.infosdu.dk This process of authigenic this compound formation can effectively remove phosphorus from the internal biogeochemical cycle of a lake, counteracting the effects of nutrient pollution. researchgate.net

In environments with high availability of iron and phosphorus relative to sulfur, this compound formation is a stable pathway for long-term phosphorus burial. researchgate.net For example, in the Bothnian Sea, where sediments are rich in iron oxides but low in sulfide, phosphorus sequestered as this compound accounts for 45% of the total buried phosphorus, significantly alleviating eutrophication. researchgate.net The intentional stimulation of this compound formation through iron supplementation is being explored as a lake restoration strategy. researchgate.net

However, the effectiveness of this compound in mitigating eutrophication is dependent on the geochemical conditions of the sediment. sdu.dk In the presence of high sulfate concentrations, microbial sulfate reduction can lead to the formation of iron sulfides, which outcompete this compound formation for available ferrous iron. researchgate.net This can lead to the dissolution of existing this compound, releasing phosphorus back into the water column and potentially fueling eutrophication. sdu.dkstir.ac.uk Therefore, while this compound formation is a promising tool for eutrophication mitigation, its application must consider the specific sulfur and iron geochemistry of the system. sdu.dkresearchgate.net

Iron Geochemistry and Mobility in this compound-Bearing Systems

The geochemistry and mobility of iron are intrinsically linked to the formation and stability of this compound in sedimentary systems. goldschmidt.infofrontiersin.org this compound formation requires anoxic, reducing conditions where ferrous iron (Fe²⁺) is abundant. nih.gov These conditions often arise from microbially mediated degradation of organic matter and the reductive dissolution of iron (oxyhydr)oxides. nih.gov

In phosphate-rich anaerobic environments, such as some wastewater treatment digesters, iron preferentially precipitates with phosphate to form this compound, making these systems more iron-mobile compared to sulfide-rich environments. frontiersin.org This increased mobility means that iron is more readily exchanged between solid and liquid phases, enhancing its bioavailability and potential to interact with other organic and inorganic compounds. frontiersin.org

The dissolution of this compound is also a key process affecting iron mobility. The solubility of this compound is strongly influenced by pH, with dissolution rates increasing significantly as pH decreases. nih.gov This proton-promoted dissolution weakens the iron-oxygen bonds in the crystal lattice, facilitating the release of Fe²⁺ into the porewater. nih.gov Furthermore, upon oxidation, this compound can transform into other minerals like metathis compound or amorphous ferric-phosphate minerals, which generally have lower solubilities. nih.gov

Factors Influencing Iron Geochemistry in this compound-Bearing Systems

| Factor | Influence on Iron Geochemistry and Mobility | Source |

|---|---|---|

| Phosphate Concentration | High phosphate can lead to the dominance of this compound precipitation over iron sulfides, increasing iron mobility. | frontiersin.org |

| pH | Lower pH increases the dissolution rate of this compound, releasing ferrous iron into the porewater. This compound is stable at a pH of 6 to 9. | frontiersin.orgnih.gov |

| Redox Conditions | Anoxic, reducing conditions are necessary for the formation of this compound from ferrous iron. Oxidation can lead to the formation of less soluble ferric-phosphate minerals. | nih.gov |

| Sulfide Concentration | High sulfide concentrations can lead to the preferential formation of iron sulfides, reducing the availability of iron for this compound formation. | researchgate.net |

This compound as a Paleoproxy for Environmental Conditions

The presence and characteristics of this compound in sedimentary records can serve as a valuable paleoproxy, providing insights into past environmental conditions. geologyin.comresearchgate.net Its formation is constrained by specific geochemical parameters, allowing for the reconstruction of historical oxygen levels, pH, and other environmental variables. geologyin.comunideb.hu

Reconstruction of Past Oxygen Levels and pH

This compound is an indicator of anoxic or reducing conditions, as its formation requires the presence of ferrous iron (Fe²⁺), which is only stable in the absence of oxygen. nih.govresearchgate.net Therefore, the discovery of this compound in sediment layers points to periods of oxygen depletion in the past. researchgate.netunideb.hu The mineral's stability is also pH-dependent, generally forming in environments with a pH between 6 and 9. frontiersin.orgcopernicus.org The degree of crystallization of this compound can also provide clues about the pH at the time of its formation, with higher degrees of crystallization being characteristic of formation around pH 7. unideb.hu

Indicators of Sedimentological Environments and Sedimentation Rates

The occurrence of this compound can provide information about the sedimentological environment and sedimentation rates. researchgate.netuliege.be It often forms in sediments rich in organic matter, where microbial activity drives the reduction of iron and the release of phosphate. researchgate.netresearchgate.net The presence of this compound can therefore indicate depositional environments with high organic input. researchgate.net

Studies in Lake Baikal have shown that this compound formation is primarily controlled by porewater chemistry and sedimentation rates. uliege.be While it was initially thought to be restricted to areas with slow sedimentation, this compound has also been found in areas with relatively fast sedimentation rates, where its formation may be linked to riverine inputs or past methane (B114726) escapes from the sediments. uliege.be The discrete appearance of this compound in certain sediment layers can also be an indicator of human-induced environmental changes, such as the disposal of organic waste, which can alter the local geochemistry to favor this compound formation. unideb.huresearchgate.net

Biogeochemical Pathways of this compound Formation

The formation of this compound is often a microbially mediated process, intricately linked to the biogeochemical cycling of iron, phosphorus, and carbon in anoxic environments. researchgate.netresearchgate.net Metal-reducing bacteria play a crucial role in creating the necessary conditions for this compound nucleation and growth. researchgate.net These microorganisms facilitate the reductive dissolution of ferric (Fe³⁺) iron (oxyhydr)oxides, releasing ferrous (Fe²⁺) iron into the porewater. nih.gov Simultaneously, the decomposition of organic matter by microbes releases inorganic phosphate. researchgate.net

The confluence of high concentrations of dissolved Fe²⁺ and phosphate, often within protected microzones created by microbial activity, leads to the precipitation of this compound. researchgate.netnih.gov Recent research suggests that this compound nucleation in natural systems is directly influenced by the activity of these bacteria. researchgate.net

In some marine sediments, the formation of this compound is coupled to the anaerobic oxidation of methane (AOM). researchgate.netcopernicus.org In these systems, iron oxides can act as an electron acceptor for methane oxidation, a process that releases Fe²⁺. copernicus.org The subsequent downward diffusion of phosphate from the sulfate-methane transition zone into these iron-rich, sulfide-depleted waters can then trigger this compound precipitation. copernicus.org This suggests that this compound formation can be a mineralogical marker for iron-mediated AOM. copernicus.org

The precursor minerals also play a role in the biogeochemical pathway of this compound formation. Studies have shown that this compound can form from the transformation of ferrihydrite with adsorbed phosphate. goldschmidt.info This surface-controlled dissolution-precipitation process appears to be a significant pathway for this compound formation in some environments. goldschmidt.info

Key Biogeochemical Processes in this compound Formation

| Process | Description | Key Microorganisms/Mechanisms | Source |

|---|---|---|---|

| Dissimilatory Iron Reduction | Microbial reduction of ferric iron (Fe³⁺) in iron (oxyhydr)oxides to dissolved ferrous iron (Fe²⁺). | Metal-reducing bacteria | researchgate.netnih.gov |

| Organic Matter Decomposition | Microbial breakdown of organic matter, releasing inorganic phosphate into the porewater. | Heterotrophic bacteria | researchgate.net |